![molecular formula C9H9Cl2N3O B564486 Guanfacine-13C, 15N3 CAS No. 1189924-28-4](/img/structure/B564486.png)
Guanfacine-13C, 15N3
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Overview
Description
Guanfacine-13C, 15N3 is the 13C and 15N labeled version of Guanfacine . It is an orally active noradrenergic α2A agonist and has high selectivity for the α2A receptor subtype . It is used in pharmaceutical analytical testing .
Molecular Structure Analysis
The molecular formula of Guanfacine-13C, 15N3 is C8[13C]H9Cl2[15N]3O . It has a molecular weight of 250.07 g/mol .Physical And Chemical Properties Analysis
Guanfacine-13C, 15N3 is a solid substance . Its solubility in methanol is slight when sonicated . It has a molecular weight of 250.07 g/mol .Scientific Research Applications
Cardiovascular Research
Guanfacine-13C, 15N3 serves as an internal standard for the quantification of guanfacine, which is used in cardiovascular studies. Guanfacine is an α2-adrenergic receptor agonist known to lower blood pressure in hypertensive rats through its action on central nervous system adrenergic receptors .
Neuroscience: Learning and Memory
In neuroscience, particularly in the study of learning and memory, Guanfacine-13C, 15N3 can be utilized to track the distribution and quantification of guanfacine. Guanfacine has shown potential in improving spatial working memory deficits induced by hypobaric hypoxia in rats .
Pharmacokinetics
Guanfacine-13C, 15N3 is crucial for pharmacokinetic studies. It allows researchers to understand the absorption, distribution, metabolism, and excretion (ADME) of guanfacine by providing a stable isotopically labeled standard that can be detected and quantified using mass spectrometry techniques .
Behavioral Neuroscience
This compound is also significant in behavioral neuroscience. It helps in the investigation of the effects of guanfacine on conditions such as Tourette’s syndrome and attention deficit hyperactivity disorder (ADHD), where guanfacine is used for its sedative and hypotensive effects .
Molecular Biology
In molecular biology, Guanfacine-13C, 15N3 can be used to study the binding affinity and efficacy of guanfacine at various adrenergic receptors. It provides a way to measure the interaction between guanfacine and its target receptors with high precision .
Analytical Chemistry
Lastly, in analytical chemistry, Guanfacine-13C, 15N3 is essential for developing and validating analytical methods for guanfacine detection. It ensures the accuracy and reliability of the analytical results, which is fundamental for further pharmaceutical research .
Mechanism of Action
Target of Action
Guanfacine-13C, 15N3 is a labeled version of Guanfacine, an orally active noradrenergic α2A agonist . It has a high selectivity for the α2A receptor subtype . The primary targets of Guanfacine are the α2A-adrenergic receptors . It also binds to the imidazoline receptor 1 .
Mode of Action
Guanfacine acts as a selective α2A adrenergic receptor agonist . It binds to these receptors and inhibits the production of cAMP, leading to the closure of HCN channels . This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex (PFC), thus improving working memory and attention .
Biochemical Pathways
The primary biochemical pathway affected by Guanfacine is the noradrenergic pathway. By acting on the α2A-adrenergic receptors, Guanfacine reduces the effects of the sympathetic nervous system on the heart and circulatory system .
Result of Action
Guanfacine’s action results in lowered blood pressure and sedation . It also improves spatial working memory deficits . Formulations containing Guanfacine are used in the treatment of high blood pressure and attention deficit hyperactivity disorder (ADHD) .
Future Directions
properties
IUPAC Name |
N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13/h1-3H,4H2,(H4,12,13,14,15)/i9+1,12+1,13+1,14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJOMKTZOLKMBF-DATIIYMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)[15N]=[13C]([15NH2])[15NH2])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675628 |
Source
|
Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189924-28-4 |
Source
|
Record name | N-{Bis[(~15~N)amino](~13~C)methylidene}-2-(2,6-dichlorophenyl)(~15~N)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary application of Guanfacine-13C, 15N3 in the presented research?
A1: Guanfacine-13C, 15N3 serves as an internal standard (IS) in a newly developed high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method for quantifying Guanfacine in human plasma []. This method is crucial for bioequivalence and pharmacokinetic studies of Guanfacine.
Q2: Why is Guanfacine-13C, 15N3 chosen as the internal standard instead of other compounds?
A2: The article highlights that using Guanfacine-13C, 15N3 as the IS eliminates the issue of ion suppression in the plasma matrix, a common challenge in mass spectrometry analysis []. This stable isotope-labeled version of Guanfacine allows for accurate and reliable quantification of the drug in biological samples.
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